molecular formula C13H16BrN3O2 B2580081 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1776197-79-5

2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2580081
CAS No.: 1776197-79-5
M. Wt: 326.194
InChI Key: QFDJHPXSKOHWTH-UHFFFAOYSA-N
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Description

This compound is a chemical derivative of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine . It has gained significant attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The molecular formula of the related compound 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is CHBrNO. Its average mass is 270.165 Da and its monoisotopic mass is 269.041504 Da .


Physical and Chemical Properties Analysis

The related compound 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is a liquid at room temperature. It has a refractive index of 1.557 (lit.) and a density of 1.304 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fluorescent Biomarkers

Research on triazoanilines, which are structurally related to 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol, has shown their potential in developing fluorescent biomarkers. These compounds, synthesized from cardanol and glycerol, have low acute toxicity to various biological models, suggesting their safe use as fluorescent markers for monitoring biodiesel quality (Pelizaro et al., 2019).

Antifungal Activity

Triazole derivatives, similar in structure to the compound , have been studied for their antifungal properties. A study synthesizing 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluating their antifungal activity against Candida strains highlights the potential of these compounds in developing antifungal agents (Lima-Neto et al., 2012).

Tetrel Bonding Interactions

Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally related, contributes to the understanding of molecular interactions and the design of new materials or pharmaceuticals. These studies involve synthesis, characterization, and computational analysis (Ahmed et al., 2020).

Antimicrobial Activity

The synthesis of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, which are related to the compound , and their screening for antimicrobial activity against various bacteria, highlights the potential of these compounds in antimicrobial applications (Shaikh et al., 2014).

Properties

IUPAC Name

2-[1-[2-(4-bromophenoxy)ethyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,18)12-9-17(16-15-12)7-8-19-11-5-3-10(14)4-6-11/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDJHPXSKOHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CCOC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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